

# Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tizaterkib** (formerly AZD0364, also known as ATG-017) is an orally bioavailable, potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] [2] ERK1/2 are critical serine/threonine kinases that act as terminal nodes in the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1] By inhibiting ERK1/2, **Tizaterkib** effectively blocks this signaling cascade, resulting in the suppression of tumor cell growth.[1] Preclinical studies have demonstrated the potential of **Tizaterkib** as a monotherapy and in combination with other anticancer agents, including immune checkpoint inhibitors, in various cancer models.[4][5]

### **Mechanism of Action**

**Tizaterkib** specifically targets and binds to ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1] This inhibition of the MAPK/ERK pathway leads to a reduction in cell proliferation and survival in cancer cells where this pathway is constitutively active.[1]

Signaling Pathway Diagram



Caption: The MAPK/ERK signaling pathway and the inhibitory action of Tizaterkib.

## **Quantitative Data Summary**

Table 1: Efficacy of Orally Administered Tizaterkib in a

**Mouse Model of Noise-Induced Hearing Loss** 

| Mouse<br>Strain | Treatmen<br>t Group | Dose<br>(mg/kg) | Dosing<br>Schedule        | Outcome<br>Measure                                | Result                                                        | Referenc<br>e |
|-----------------|---------------------|-----------------|---------------------------|---------------------------------------------------|---------------------------------------------------------------|---------------|
| FVB/NJ          | Tizaterkib          | 0.5             | Twice daily<br>for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Average<br>protection<br>of 20-25<br>dB SPL                   | [6],[3]       |
| FVB/NJ          | Tizaterkib          | 25              | Twice daily<br>for 3 days | Auditory Brainstem Response (ABR) Threshold Shift | Significant protection with no known deleterious side effects | [3]           |

Table 2: Efficacy of Orally Administered Tizaterkib in Mouse Cancer Models



| Mouse<br>Model                                  | Cancer<br>Type                                  | Treatme<br>nt                      | Dose<br>(mg/kg)        | Dosing<br>Schedul<br>e | Outcom<br>e<br>Measur<br>e | Result                               | Referen<br>ce |
|-------------------------------------------------|-------------------------------------------------|------------------------------------|------------------------|------------------------|----------------------------|--------------------------------------|---------------|
| NCI-<br>H358<br>CDX                             | Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Tizaterkib<br>+<br>Abemaci<br>clib | 25                     | Not<br>specified       | Tumor<br>Volume            | Synergist ic tumor growth inhibition | [4]           |
| A549<br>(KRAS<br>G12S)<br>CDX                   | Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Tizaterkib<br>+<br>Selumeti<br>nib | 25<br>(Tizaterki<br>b) | QD<br>(Tizaterki<br>b) | Tumor<br>Volume            | 28%<br>tumor<br>regressio<br>n       | [4]           |
| EL4<br>Syngenei<br>c T cell<br>Lympho<br>ma CDX | T cell<br>Lympho<br>ma                          | Tizaterkib<br>+ Anti-<br>PD-L1     | Not<br>specified       | Not<br>specified       | Tumor<br>Volume            | Synergist ic tumor growth inhibition | [4]           |

## **Experimental Protocols**

# Protocol 1: Oral Administration of Tizaterkib in a Mouse Model of Noise-Induced Hearing Loss

This protocol is adapted from a study investigating the otoprotective effects of **Tizaterkib**.[3][6]

#### 1. Materials:

- Tizaterkib (ATG-017)
- Vehicle (e.g., sterile water or a suitable suspension vehicle)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- FVB/NJ mice

### 2. Animal Handling and Dosing:







- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Mice are acclimated for at least one week prior to the experiment.
- **Tizaterkib** is prepared in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200  $\mu$ L).
- Administer Tizaterkib or vehicle control via oral gavage.
- For the hearing loss model, treatment was initiated 24 hours after noise exposure and continued twice daily for three days.[3]
- 3. Experimental Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for the oral administration of **Tizaterkib** in a noise-induced hearing loss mouse model.



# Protocol 2: General Protocol for Oral Administration of Tizaterkib in Mouse Xenograft Cancer Models

This protocol provides a general framework for administering **Tizaterkib** in cancer models, based on preclinical data.[4]

#### 1. Materials:

- Tizaterkib (ATG-017)
- Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though solubility of Tizaterkib in this specific vehicle should be confirmed.
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Immunocompromised mice (e.g., nude or NSG mice) bearing human tumor xenografts (e.g., NCI-H358, A549).

### 2. Animal Handling and Dosing:

- All procedures must be approved by the institutional animal care and use committee (IACUC).
- Tumor cells are implanted subcutaneously into the flanks of the mice.
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Prepare Tizaterkib in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
- Administer Tizaterkib or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once daily, QD).
- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- 3. Experimental Workflow Diagram





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Antengene Presents Compelling Preclinical Data on Two Programs at the Society for Immunotherapy of Cancer (SITC) Annual Meeting on November 12, 2021 [prnewswire.com]
- 2. tizaterkib (ATG-017) / AstraZeneca, Antengene [delta.larvol.com]
- 3. Antengene Receives U.S. FDA Clearance of IND Application for Phase I Trial of Small Molecule ERK1/2 Inhibitor ATG-017 in Patients with Advanced Solid Tumors [prnewswire.com]
- 4. antengene.com [antengene.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antengene doses first US patient in ATG-017 with nivolumab combination trial Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605742#protocol-for-oral-administration-of-tizaterkib-in-mouse-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com